molecular formula C13H24N2O4 B1458184 (S)-1-Cyclohexyl-3-methyl-piperazine oxalate CAS No. 1187931-05-0

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate

Cat. No.: B1458184
CAS No.: 1187931-05-0
M. Wt: 272.34 g/mol
InChI Key: YDHMUFNOZYBUFH-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexyl group and a methyl group attached to the piperazine ring, with the oxalate serving as a counterion

Properties

IUPAC Name

(3S)-1-cyclohexyl-3-methylpiperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHMUFNOZYBUFH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate typically involves the following steps:

    Formation of (S)-1-Cyclohexyl-3-methyl-piperazine: This can be achieved through the reaction of cyclohexylamine with 3-methylpiperazine under controlled conditions.

    Oxalate Formation: The resulting (S)-1-Cyclohexyl-3-methyl-piperazine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: N-oxides of (S)-1-Cyclohexyl-3-methyl-piperazine.

    Reduction: Secondary amines derived from the reduction of the piperazine ring.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexylpiperazine: Lacks the methyl group present in (S)-1-Cyclohexyl-3-methyl-piperazine oxalate.

    3-Methylpiperazine: Lacks the cyclohexyl group.

    1-Cyclohexyl-4-methylpiperazine: Similar structure but with the methyl group at a different position.

Uniqueness

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is unique due to the specific arrangement of the cyclohexyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include a cyclohexyl group and a methyl substituent on the piperazine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate is primarily associated with its interaction with sigma receptors, particularly σ1 receptors. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. Research indicates that compounds targeting σ1 receptors can exhibit significant analgesic effects, making them potential candidates for pain management therapies .

Affinity and Selectivity

Studies have demonstrated that (S)-1-Cyclohexyl-3-methyl-piperazine oxalate exhibits notable affinity for σ1 receptors. For example, related compounds with similar structural motifs have shown high binding affinities (Ki values) ranging from 1.6 nM to 145 nM for σ1 receptors, suggesting that (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may possess comparable or superior binding characteristics .

Analgesic Effects

Preclinical studies have highlighted the analgesic properties of compounds structurally related to (S)-1-Cyclohexyl-3-methyl-piperazine oxalate. In mouse models, these compounds have demonstrated significant antinociceptive effects in formalin assays, indicating their potential as effective pain relievers . The ability to modulate nociceptive signaling through σ1 receptor antagonism positions this compound as a candidate for further investigation in pain management.

Study 1: Sigma Receptor Ligands

A study focused on the design and synthesis of benzylpiperazine derivatives, including those resembling (S)-1-Cyclohexyl-3-methyl-piperazine oxalate, found that specific structural modifications can enhance receptor selectivity and affinity. The most promising derivatives displayed significant antinociceptive effects in animal models, underscoring the therapeutic potential of sigma receptor ligands .

Study 2: Metabolomics Insights

Another relevant study utilized metabolomics to analyze the serum profiles of patients with conditions potentially treatable by sigma receptor modulators. The findings indicated distinct metabolic signatures associated with pain and inflammation, suggesting that compounds like (S)-1-Cyclohexyl-3-methyl-piperazine oxalate could play a role in addressing these metabolic disturbances through sigma receptor interactions .

Data Table: Biological Activity Summary

CompoundSigma Receptor Affinity (Ki)Analgesic EffectStudy Reference
(S)-1-Cyclohexyl-3-methyl-piperazine oxalateTBDPotentially significant
Related Benzylpiperazine Derivative1.6 nMSignificant in formalin assay
Other Sigma LigandsUp to 145 nMDemonstrated analgesic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate
Reactant of Route 2
Reactant of Route 2
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.